molecular formula C18H17BrN2O4S B4600505 4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine

4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine

Cat. No.: B4600505
M. Wt: 437.3 g/mol
InChI Key: CYAQAHNFNJECPM-UHFFFAOYSA-N
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Description

4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine is a useful research compound. Its molecular formula is C18H17BrN2O4S and its molecular weight is 437.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 436.00924 g/mol and the complexity rating of the compound is 528. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

A study focused on the formation of sulfonyl aromatic alcohols, including derivatives that might be structurally related to "4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine". The research aimed to investigate the products formed by electrolysis of the bisazo reactive dye Reactive Black 5, suggesting potential synthetic routes and applications for similar sulfonyl-containing compounds in dye degradation and environmental remediation processes (Elizalde-González et al., 2012).

Material Science Applications

Poly(arylene ether sulfone) proton exchange membranes incorporating flexible acid side chains have shown promise in fuel cell applications. The synthesis of new monomers and subsequent polycondensation to create sulfonated copolymers demonstrate the potential of incorporating sulfonyl and related functional groups for developing materials with high proton conductivity and low methanol permeability. This research suggests applications for "this compound" in the enhancement of membrane materials for energy conversion devices (Wang et al., 2012).

Biological Evaluation

The compound's potential in biological applications is highlighted by studies on similar sulfonamide-derived compounds. For instance, sulfonamide-derived ligands and their transition metal complexes have been synthesized and characterized, showing moderate to significant antibacterial and antifungal activity. This indicates the broader potential of sulfonamide compounds, including "this compound", in the development of new antimicrobial agents (Chohan & Shad, 2011).

Properties

IUPAC Name

4-(4-bromophenyl)sulfonyl-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-24-12-11-20-17-18(21-16(25-17)13-5-3-2-4-6-13)26(22,23)15-9-7-14(19)8-10-15/h2-10,20H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYAQAHNFNJECPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
Reactant of Route 2
4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
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4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
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4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
Reactant of Route 5
4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine
Reactant of Route 6
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4-[(4-bromophenyl)sulfonyl]-N-(2-methoxyethyl)-2-phenyl-1,3-oxazol-5-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.